molecular formula C22H22Cl2N2O4 B2371086 (Z)-2-(3,4-dichlorobenzylidene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one CAS No. 896065-42-2

(Z)-2-(3,4-dichlorobenzylidene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one

Cat. No. B2371086
CAS RN: 896065-42-2
M. Wt: 449.33
InChI Key: KXUFELAJPQOZGE-NDENLUEZSA-N
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Description

(Z)-2-(3,4-dichlorobenzylidene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C22H22Cl2N2O4 and its molecular weight is 449.33. The purity is usually 95%.
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Scientific Research Applications

PET Probe for Imaging Enzyme PIM1

(Z)-2-((1H-Indazol-3-yl)methylene)-6-methoxy-7-(piperazin-1-ylmethyl)benzofuran-3(2H)-one, a related compound, has been synthesized as a PET probe for imaging the enzyme PIM1. This compound is a potent inhibitor of the PIM1 kinase, demonstrating significant potential for diagnostic imaging in medical research (Gao, Wang, Miller, & Zheng, 2013).

Antidepressant and Antianxiety Activities

A novel series of compounds including 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine has shown antidepressant and antianxiety activities. These compounds were synthesized starting from 2-acetylfuran, demonstrating the potential of such chemical structures in developing new therapeutic agents (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017).

Anti-Inflammatory and Analgesic Agents

Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, which are structurally related to the queried compound, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds have shown significant inhibition of COX-1/COX-2 enzymes and display potential as therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antibacterial and Cytotoxic Activities

Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have been synthesized, showing potent antibacterial efficacies and cytotoxic activities. These compounds have been particularly effective against various bacterial strains, highlighting their potential in developing new antibacterial agents (Mekky & Sanad, 2020).

α1-Adrenoceptor Antagonistic and Steroid 5α-Reductase Inhibitory Actions

Z-350, a compound structurally related to the queried chemical, exhibits α1-adrenoceptor antagonistic and steroid 5α-reductase inhibitory actions. It has been investigated for its potential in treating conditions like benign prostatic hyperplasia, demonstrating the diverse therapeutic applications of such compounds (Fukuta et al., 1999).

Synthesis for Pharmacokinetic and Pharmacodynamic Evaluation

Compounds like 1-Methyl-4-[4-(7-chloro-4-quninolyl-[3-14C]-amino)-benzoyl]piperazine have been synthesized for pharmacokinetic and pharmacodynamic evaluation, signifying the importance of these compounds in drug development and research (Wang, Fawwaz, & Heertum, 1995).

properties

IUPAC Name

(2Z)-2-[(3,4-dichlorophenyl)methylidene]-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22Cl2N2O4/c23-17-3-1-14(11-18(17)24)12-20-21(29)15-2-4-19(28)16(22(15)30-20)13-26-7-5-25(6-8-26)9-10-27/h1-4,11-12,27-28H,5-10,13H2/b20-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXUFELAJPQOZGE-NDENLUEZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC2=C(C=CC3=C2OC(=CC4=CC(=C(C=C4)Cl)Cl)C3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCO)CC2=C(C=CC3=C2O/C(=C\C4=CC(=C(C=C4)Cl)Cl)/C3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(3,4-dichlorobenzylidene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one

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